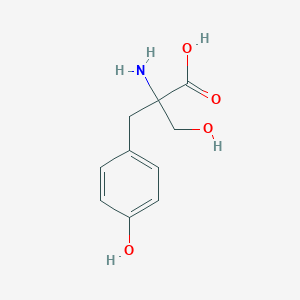

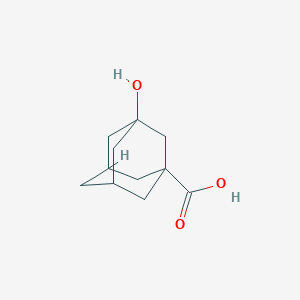

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been achieved to enhance chemical stability and liposolubility. These synthesis processes involve steps designed to preserve the molecule's bioactive core while improving its physicochemical properties for further applications. The methodologies include reactions under controlled conditions, ensuring high yield and purity of the desired products (Lei Chen et al., 2016).

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized derivatives have been determined using advanced techniques such as X-ray single crystal diffraction analysis. This analytical approach provides detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the molecule's chemical behavior and reactivity (Lei Chen et al., 2016).

Chemical Reactions and Properties

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid and its derivatives participate in a range of chemical reactions, including halolactonization and hydroxylation, to yield various functionalized compounds. These reactions are facilitated by the molecule's active functional groups, allowing for the sequential transformation and synthesis of complex structures with high specificity and efficiency (Shengming Ma et al., 2004).

Applications De Recherche Scientifique

Cosmetic and Therapeutic Applications

Hydroxy acids, including 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, are utilized extensively in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are integral to treatments aimed at improving photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms, while partially understood, indicate significant potential in dermatologic applications. However, the biological mechanisms underpinning these effects require further elucidation (Kornhauser, Coelho, & Hearing, 2010).

Bioefficacy in Animal Nutrition

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid's derivatives, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), demonstrate varied bioefficacy compared to DL-methionine in animal nutrition. These compounds exhibit differences in absorption, metabolism, and efficacy in monogastric animals, impacting feed consumption and growth rates. The evidence suggests that these differences in growth response are due to variations in intake and metabolism, rather than inefficient conversion to methionine (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Drug Synthesis Applications

Levulinic acid (LEV), derived from biomass, has emerged as a key building block in drug synthesis, showcasing the potential of biomass-derived chemicals in pharmaceutical applications. LEV and its derivatives facilitate the synthesis of various drugs, offering a cleaner, cost-effective approach to drug development. This underscores the adaptability and utility of biomass derivatives in medicinal chemistry, highlighting the versatility of compounds like 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in the synthesis of pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Spectroscopic and Conformational Studies

The spin label amino acid TOAC, an analog of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, has been extensively used in the study of peptides. Its incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure through spectroscopic techniques. This highlights the compound's significance in biochemical research, particularly in understanding peptide behavior and interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398918 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid | |

CAS RN |

134309-86-7 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

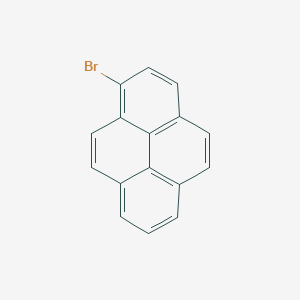

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)